REACTION_CXSMILES
|
[F:1][C:2]([F:23])([P:13](=[O:22])([O:18][CH:19]([CH3:21])[CH3:20])[O:14][CH:15]([CH3:17])[CH3:16])[P:3](=[O:12])([O:8][CH:9]([CH3:11])[CH3:10])[O:4][CH:5]([CH3:7])[CH3:6].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)F)(=O)=O)=CC=1>C1COCC1>[F:23][C:2]([F:1])([P:3](=[O:12])([O:4][CH:5]([CH3:7])[CH3:6])[O:8][CH:9]([CH3:11])[CH3:10])[P:13](=[O:22])([O:18][CH:19]([CH3:21])[CH3:20])[O:14][CH:15]([CH3:17])[CH3:16].[F:1][CH:2]([P:3](=[O:12])([O:4][CH:5]([CH3:7])[CH3:6])[O:8][CH:9]([CH3:11])[CH3:10])[P:13](=[O:22])([O:18][CH:19]([CH3:20])[CH3:21])[O:14][CH:15]([CH3:17])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
FC(P(OC(C)C)(OC(C)C)=O)(P(OC(C)C)(OC(C)C)=O)F
|
Name
|
|
Quantity
|
28.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
9.89 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
WASH
|
Details
|
washed with 10% aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(P(OC(C)C)(OC(C)C)=O)(P(OC(C)C)(OC(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g |
Name
|
|
Type
|
product
|
Smiles
|
FC(P(OC(C)C)(OC(C)C)=O)P(OC(C)C)(OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:23])([P:13](=[O:22])([O:18][CH:19]([CH3:21])[CH3:20])[O:14][CH:15]([CH3:17])[CH3:16])[P:3](=[O:12])([O:8][CH:9]([CH3:11])[CH3:10])[O:4][CH:5]([CH3:7])[CH3:6].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)F)(=O)=O)=CC=1>C1COCC1>[F:23][C:2]([F:1])([P:3](=[O:12])([O:4][CH:5]([CH3:7])[CH3:6])[O:8][CH:9]([CH3:11])[CH3:10])[P:13](=[O:22])([O:18][CH:19]([CH3:21])[CH3:20])[O:14][CH:15]([CH3:17])[CH3:16].[F:1][CH:2]([P:3](=[O:12])([O:4][CH:5]([CH3:7])[CH3:6])[O:8][CH:9]([CH3:11])[CH3:10])[P:13](=[O:22])([O:18][CH:19]([CH3:20])[CH3:21])[O:14][CH:15]([CH3:17])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
FC(P(OC(C)C)(OC(C)C)=O)(P(OC(C)C)(OC(C)C)=O)F
|
Name
|
|
Quantity
|
28.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
9.89 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
WASH
|
Details
|
washed with 10% aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(P(OC(C)C)(OC(C)C)=O)(P(OC(C)C)(OC(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g |
Name
|
|
Type
|
product
|
Smiles
|
FC(P(OC(C)C)(OC(C)C)=O)P(OC(C)C)(OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |